molecular formula C22H17F2N3O2 B3700889 1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE

1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE

Cat. No.: B3700889
M. Wt: 393.4 g/mol
InChI Key: BRNWZTAZAROZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE is a synthetic organic compound with the molecular formula C22H17F2N3O2 It is characterized by the presence of fluorobenzyl and phenyl groups attached to a triazolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE typically involves the reaction of 4-fluorobenzyl bromide with phenylhydrazine in the presence of a base, followed by cyclization with phosgene or a phosgene equivalent. The reaction conditions often include:

    Solvent: Methanol or tetrahydrofuran

    Temperature: Room temperature to 70°C

    Catalysts: Iodine or other suitable catalysts

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: Catalyzed by iodine or other oxidants

    Reduction: Using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution reactions with suitable nucleophiles

Common Reagents and Conditions

    Oxidation: Iodine, oxygen, and solvents like ethyl acetate

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties

    Medicine: Explored for its potential therapeutic applications, particularly in drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes

    Interacting with Receptors: Modulating receptor activity

    Affecting Cellular Pathways: Influencing signaling pathways involved in cell growth and apoptosis

Comparison with Similar Compounds

Similar Compounds

  • 1,2-BIS(4-CHLOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE
  • 1,2-BIS(4-METHYLBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE

Uniqueness

1,2-BIS(4-FLUOROBENZYL)-4-PHENYL-1,2,4-TRIAZOLANE-3,5-DIONE is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorobenzyl groups may enhance the compound’s stability and interaction with biological targets compared to its chlorinated or methylated analogs.

Properties

IUPAC Name

1,2-bis[(4-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2/c23-18-10-6-16(7-11-18)14-25-21(28)27(20-4-2-1-3-5-20)22(29)26(25)15-17-8-12-19(24)13-9-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNWZTAZAROZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N(N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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